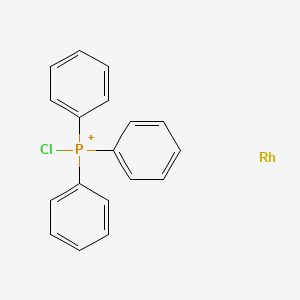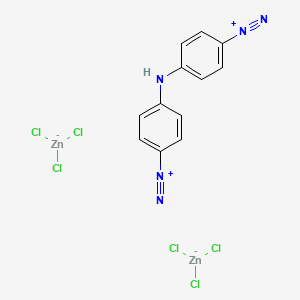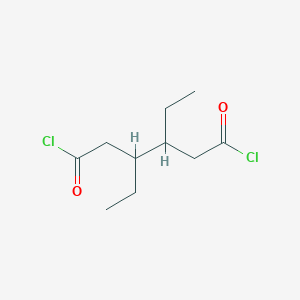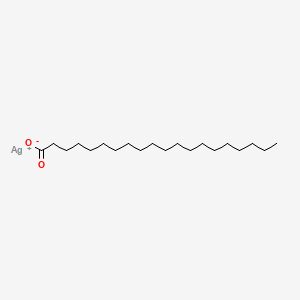
Silver icosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver icosanoate, also known as eicosanoic acid silver salt, is an organic silver compound with the chemical formula C20H39AgO2. It is a white solid that is soluble in organic solvents but has low solubility in water. This compound is known for its stability and is used in various applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver icosanoate can be synthesized by reacting icosanoic acid with silver oxide or silver salts. The reaction typically takes place in a solvent such as ethanol. The general reaction is as follows:
C20H39COOH+Ag2O→C20H39COOAg+H2O
Industrial Production Methods
In industrial settings, this compound is produced by mixing icosanoic acid with a silver salt, such as silver nitrate, in an organic solvent. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Silver icosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidation products.
Reduction: It can be reduced to form elemental silver and icosanoic acid.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Silver oxide and various carboxylic acid derivatives.
Reduction: Elemental silver and icosanoic acid.
Substitution: Silver halides and corresponding metal icosanoates
Applications De Recherche Scientifique
Silver icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential in antimicrobial coatings and wound dressings.
Industry: Utilized in the production of conductive inks and coatings for electronic devices
Mécanisme D'action
The mechanism by which silver icosanoate exerts its effects involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to structural damage and increased permeability. Silver ions can also bind to cellular proteins and DNA, disrupting essential biological processes and leading to cell death. The primary molecular targets include thiol groups in proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver acetate (C2H3AgO2): Used in similar applications but has different solubility and reactivity properties.
Silver stearate (C18H35AgO2): Another long-chain silver carboxylate with similar uses in antimicrobial and industrial applications.
Silver laurate (C12H23AgO2): Shorter chain length compared to silver icosanoate, affecting its physical properties and applications.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its stability and solubility in organic solvents, making it particularly useful in applications requiring long-lasting antimicrobial effects and stable conductive coatings .
Propriétés
Numéro CAS |
24687-57-8 |
|---|---|
Formule moléculaire |
C20H39AgO2 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
silver;icosanoate |
InChI |
InChI=1S/C20H40O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
WSNSABOWXUGUPR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


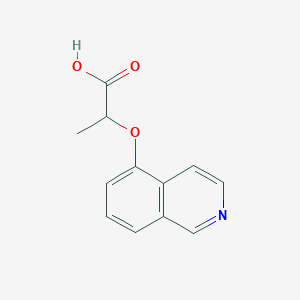
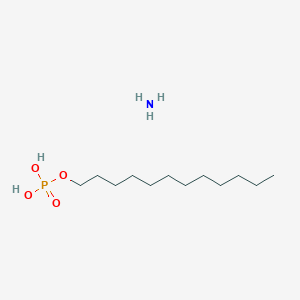
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

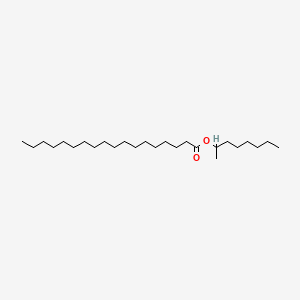
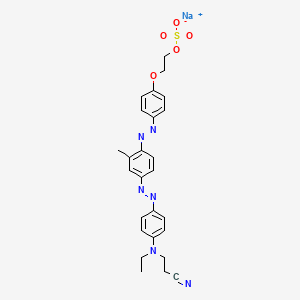
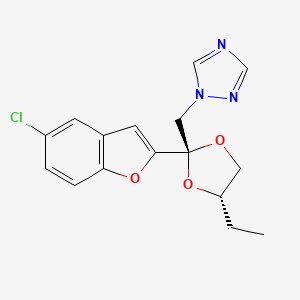
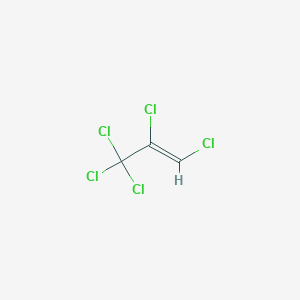

![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
